molecular formula C15H15N5S B4840447 3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B4840447
M. Wt: 297.4 g/mol
InChI Key: SCKSEJDUNVDTNU-UHFFFAOYSA-N
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Description

3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine typically involves the reaction of pyridine derivatives with phenethylthiol and triazole precursors. One common method involves the cyclization of appropriate hydrazine derivatives with isothiocyanates, followed by nucleophilic substitution reactions to introduce the phenethylthio and pyridinyl groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the triazole ring can participate in reduction reactions under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the phenethylthio and pyridinyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazole derivative with similar structural features.

    1H-pyrrolo[2,3-b]pyridine derivatives: Compounds with a pyridine ring fused to a triazole ring, exhibiting similar chemical properties.

Uniqueness

3-(phenethylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine is unique due to the presence of the phenethylthio group, which imparts distinct chemical reactivity and biological activity. Its combination of triazole and pyridine rings also contributes to its versatility in various applications.

Properties

IUPAC Name

3-(2-phenylethylsulfanyl)-5-pyridin-4-yl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c16-20-14(13-6-9-17-10-7-13)18-19-15(20)21-11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSEJDUNVDTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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